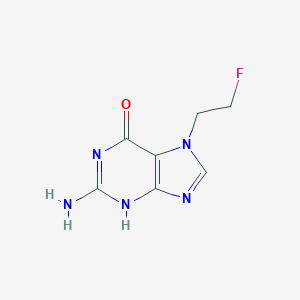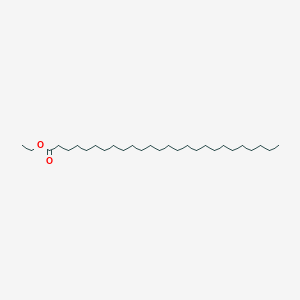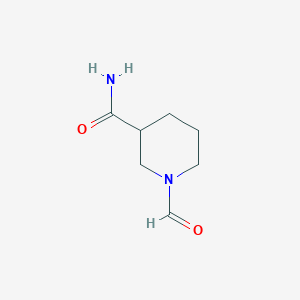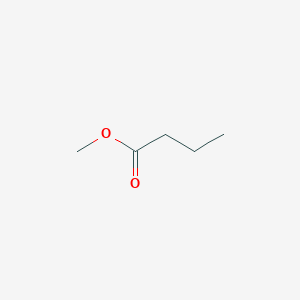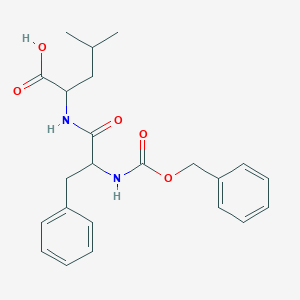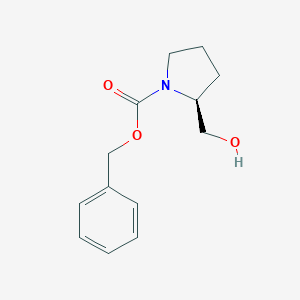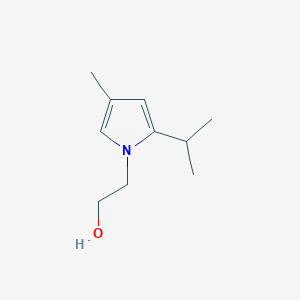
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol, also known as IMPE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings. In
作用机制
The mechanism of action of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol is not yet fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol may inhibit the expression of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
生化和生理效应
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have antitumor activity, as well as the ability to inhibit the growth of certain types of bacteria. Additionally, studies have suggested that 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol may have potential applications in the treatment of diabetes and metabolic disorders.
实验室实验的优点和局限性
One advantage of using 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol in lab experiments is that it has been shown to have relatively low toxicity, making it a safer alternative to other compounds that may have similar effects. Additionally, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol. One area of interest is in further elucidating its mechanism of action, which could help to identify new potential applications for the compound. Additionally, more research is needed to determine the optimal dosage and administration methods for 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol, as well as to investigate its potential applications in the treatment of various diseases and disorders. Finally, studies could be conducted to investigate potential synergistic effects between 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol and other compounds, which could lead to the development of new treatment options.
合成方法
The synthesis of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol involves a multi-step process that begins with the reaction of 2-acetyl-1-methylpyrrole with isopropylmagnesium bromide. This reaction yields the corresponding Grignard reagent, which can then be reacted with formaldehyde to produce the intermediate compound. The final step involves the reduction of the intermediate with sodium borohydride, resulting in the formation of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol.
科学研究应用
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the study of the nervous system, where 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have neuroprotective effects. Additionally, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been studied for its potential use as an anti-inflammatory agent, as well as for its potential applications in cancer research.
属性
CAS 编号 |
133527-38-5 |
|---|---|
产品名称 |
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol |
分子式 |
C10H17NO |
分子量 |
167.25 g/mol |
IUPAC 名称 |
2-(4-methyl-2-propan-2-ylpyrrol-1-yl)ethanol |
InChI |
InChI=1S/C10H17NO/c1-8(2)10-6-9(3)7-11(10)4-5-12/h6-8,12H,4-5H2,1-3H3 |
InChI 键 |
OPMHSMRDBJAXNC-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=C1)C(C)C)CCO |
规范 SMILES |
CC1=CN(C(=C1)C(C)C)CCO |
同义词 |
1H-Pyrrole-1-ethanol,4-methyl-2-(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



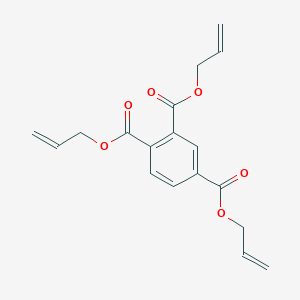
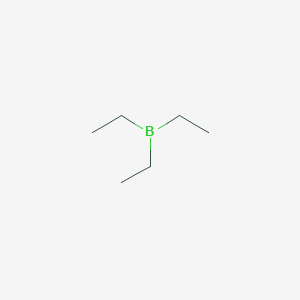
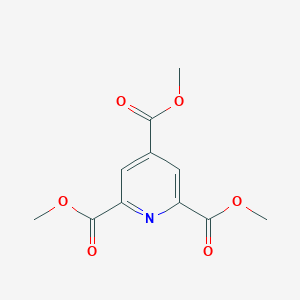
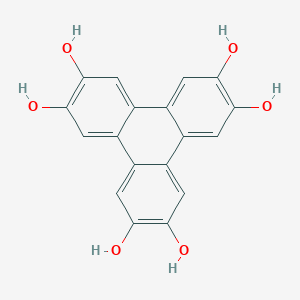
![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
![4-[(3s,4r)-4-(4-Hydroxyphenyl)hexan-3-yl]cyclohex-3-en-1-one](/img/structure/B153684.png)
